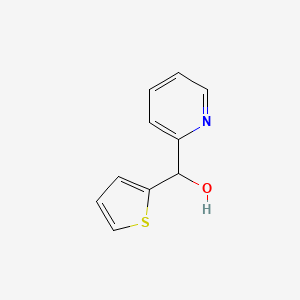

Pyridin-2-yl(thiophen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-yl(thiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,10,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBONUSBLZQUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Pyridin 2 Yl Thiophen 2 Yl Methanol

Established Methodologies in Pyridyl-Thiophenyl Methanol (B129727) Synthesis

The foundational methods for the synthesis of Pyridin-2-yl(thiophen-2-yl)methanol primarily rely on two well-established organic transformations: the formation of a carbon-carbon bond between the pyridine (B92270) and thiophene (B33073) moieties, and the reduction of a ketone precursor.

Carbon-Carbon Bond Forming Reactions (e.g., Organometallic Reagent Approaches)

A principal and widely utilized strategy for constructing the Pyridin-2-yl(thiophen-2-yl)methanol framework involves the nucleophilic addition of an organometallic derivative of one of the heterocyclic rings to an electrophilic carbonyl group on the other.

Grignard Reactions: The most common approach within this category is the Grignard reaction. This involves the preparation of a thienyl Grignard reagent, typically 2-thienylmagnesium bromide, which is then reacted with 2-pyridinecarboxaldehyde (B72084). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired Pyridin-2-yl(thiophen-2-yl)methanol. Alternatively, a pyridyl Grignard reagent can be reacted with 2-thiophenecarboxaldehyde. The preparation of 2-pyridylmagnesium bromide can be achieved by reacting 2-bromopyridine (B144113) with magnesium, often with the aid of an auxiliary reagent like ethyl bromide to initiate the reaction. researchgate.net

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can be employed. For instance, 2-lithiothiophene, generated by the deprotonation of thiophene with a strong base like n-butyllithium, can react with 2-pyridinecarboxaldehyde to form the target alcohol after an aqueous workup.

Recent advancements have also explored the use of copper catalysis to enhance the efficiency and selectivity of these additions. For instance, copper-catalyzed dearomative addition of Grignard reagents to activated pyridinium (B92312) salts presents a modern variation of this classical approach, often providing access to chiral derivatives with high enantioselectivity. nih.govnih.govacs.org

Table 1: Examples of Organometallic Additions for Heteroaryl Methanol Synthesis

| Organometallic Reagent | Electrophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Thienylmagnesium bromide | 2-Pyridinecarboxaldehyde | Diethyl ether, then H3O+ | Pyridin-2-yl(thiophen-2-yl)methanol | Not specified | General Methodology |

| Ethylmagnesium bromide | N-Benzyl-3-cyanopyridinium salt | Cu(OTf)2, Chiral Ligand, -78 °C | Chiral 1,4-Dihydropyridine | 91 | nih.gov |

| Arylboronic acid | Phenyl pyridine-1(2H)-carboxylate | Rh-catalyst, Asymmetric ligand | 3-Aryl-tetrahydropyridine | High | nih.gov |

Reduction Pathways for Related Ketone Precursors (e.g., Pyridin-2-yl Methanones)

An alternative and equally important synthetic route is the reduction of the corresponding ketone, Pyridin-2-yl(thiophen-2-yl)methanone. This ketone precursor is commercially available or can be synthesized through various methods, including Friedel-Crafts acylation or the oxidation of the corresponding methylene-bridged precursor.

Hydride Reductions: The most common method for the reduction of the ketone is the use of metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is widely used for this transformation, typically in an alcoholic solvent like methanol or ethanol (B145695). masterorganicchemistry.comambeed.com For less reactive ketones or when a more powerful reducing agent is needed, lithium aluminum hydride (LiAlH₄) can be employed, usually in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of the ketone. This typically involves the use of a metal catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov This method is often clean and produces high yields, but the conditions may also lead to the reduction of the heterocyclic rings if not carefully controlled.

Asymmetric Reductions: For the synthesis of enantiomerically enriched Pyridin-2-yl(thiophen-2-yl)methanol, asymmetric reduction methods are employed. This can be achieved through the use of chiral reducing agents or, more commonly, through catalytic asymmetric transfer hydrogenation. researchgate.netthieme-connect.comresearchgate.net These reactions utilize a chiral catalyst, often a ruthenium or rhodium complex with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid to achieve high enantioselectivity. researchgate.netthieme-connect.com Biocatalytic reductions using enzymes or whole-cell systems have also been shown to be effective for the asymmetric reduction of similar ketones. researchgate.net

Table 2: Comparison of Reduction Methods for Heteroaromatic Ketones

| Reagent/Catalyst | Conditions | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| NaBH4 | Methanol, rt | Secondary Alcohol | High | N/A | masterorganicchemistry.com |

| PtO2, H2 | Acetic Acid, 50-70 bar | Piperidine derivative | Not specified | N/A | nih.gov |

| Chiral Ru(II) Complex, i-PrOH | KOH, 40 °C | Chiral Heteroaromatic Alcohol | Good | High | thieme-connect.com |

| Leuconostoc pseudomesenteroides N13 | Bioreduction | (S)-phenyl(pyridin-2-yl)methanol | 98 | >99 | researchgate.net |

Recent Advances and High-Yielding Protocols for Pyridin-2-yl(thiophen-2-yl)methanol Synthesis

Modern synthetic chemistry has focused on developing more efficient, sustainable, and high-yielding protocols for the synthesis of complex molecules like Pyridin-2-yl(thiophen-2-yl)methanol.

Asymmetric Transfer Hydrogenation: As mentioned previously, catalytic asymmetric transfer hydrogenation has emerged as a powerful tool for producing chiral alcohols. Recent research has focused on developing novel, highly active, and selective catalysts based on earth-abundant metals, moving away from expensive precious metals like ruthenium and rhodium. researchgate.net These methods offer mild reaction conditions and high enantioselectivities, making them attractive for pharmaceutical applications.

Flow Chemistry: The use of continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. uc.pteuropa.euacs.org The synthesis of heteroaromatic alcohols can be adapted to flow systems, where reagents are pumped through a heated reactor coil. This can lead to significantly reduced reaction times and improved yields. For instance, a Grignard reaction or a ketone reduction could be performed in a flow reactor, allowing for precise control over reaction parameters and safer handling of reactive intermediates.

Green Synthesis Protocols: There is a growing emphasis on developing "green" synthetic methods that minimize waste and use less hazardous reagents. This includes the use of water as a solvent, biocatalysis, and the development of recyclable catalysts. nih.govacs.org For example, the synthesis of thiophene-linked pyridines has been reported using a one-pot reaction in ethanol with a recyclable catalyst. nih.gov While not directly for the target molecule, these principles are being increasingly applied to the synthesis of related heteroaromatic compounds. A novel approach even describes the synthesis of 2-aroylthiophenes from pyridines using elemental sulfur, representing a skeletal editing strategy. researchgate.net

Mechanistic Investigations of Pyridin-2-yl(thiophen-2-yl)methanol Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones.

Mechanism of Organometallic Addition: The mechanism of the Grignard reaction is generally understood to involve the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon. youtube.com However, the exact nature of the Grignard reagent in solution (the Schlenk equilibrium) and the role of the magnesium ion in coordinating to the carbonyl oxygen to increase its electrophilicity are complex. Computational studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the transition states and the influence of solvents and additives on the reaction pathway. researchgate.net For pyridyl substrates, the nitrogen atom can also play a role by coordinating to the metal center of the organometallic reagent, which can influence the regioselectivity and reactivity. nih.govacs.org

Mechanism of Ketone Reduction: The mechanism of ketone reduction by metal hydrides like NaBH₄ involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com This nucleophilic addition results in the formation of an alkoxide intermediate. In a protic solvent like methanol, the solvent then protonates the alkoxide to give the final alcohol product. The reaction is a classic example of nucleophilic addition to a carbonyl group. youtube.com In catalytic transfer hydrogenation, the mechanism is more complex, involving the formation of a metal-hydride species from the catalyst and the hydrogen donor. The substrate then coordinates to the metal center, followed by the insertion of the carbonyl group into the metal-hydride bond to form the alcohol product.

Mechanistic Studies on Novel Reactions: For more recent synthetic methods, mechanistic studies are ongoing. For example, in the copper-catalyzed dearomative addition of Grignard reagents to pyridinium salts, experimental and computational studies have been used to elucidate the role of the copper catalyst, the origin of enantioselectivity, and the rate-limiting step of the reaction. nih.gov Similarly, mechanistic probes have been used to investigate the addition of carbonyl compounds to other unsaturated systems, suggesting the involvement of zwitterionic intermediates in some cases. nih.gov

Advanced Spectroscopic Characterization of Pyridin 2 Yl Thiophen 2 Yl Methanol

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These modes are characteristic of the specific bonds and functional groups present.

For Pyridin-2-yl(thiophen-2-yl)methanol, key vibrational bands can be assigned to the stretching and bending of its constituent rings and the methanol (B129727) linker. Aromatic C-H stretching vibrations are typically observed in the region of 3050–3100 cm⁻¹. The C=N stretching vibration within the pyridine (B92270) ring is expected around 1590 cm⁻¹, while C-C stretching vibrations of the pyridine ring appear near 1430 cm⁻¹. The thiophene (B33073) ring exhibits a characteristic C-S stretching vibration, which is anticipated in the range of 690–710 cm⁻¹.

In a related molecule, 2-thiophene carboxylic acid, C-C stretching vibrations have been observed in the FT-IR spectrum at 1528 and 1352 cm⁻¹, and in the FT-Raman spectrum at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org The C-S stretching vibration in the thiophene ring of this compound was identified at 647 cm⁻¹ in the FT-IR spectrum and 637 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org These values provide a reference for the expected vibrational modes in Pyridin-2-yl(thiophen-2-yl)methanol.

Table 1: Characteristic Vibrational Frequencies for Pyridin-2-yl(thiophen-2-yl)methanol Functional Groups

| Vibration Type | Expected Wavenumber (cm⁻¹) | Ring System |

| Aromatic C-H Stretch | 3050–3100 | Pyridine & Thiophene |

| Pyridine C=N Stretch | ~1590 | Pyridine |

| Pyridine C-C Stretch | ~1430 | Pyridine |

| Thiophene C-S Stretch | 690–710 | Thiophene |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Pyridin-2-yl(thiophen-2-yl)methanol will show distinct signals for the protons on the pyridine and thiophene rings, as well as the methine and hydroxyl protons of the methanol bridge. The chemical shifts of the pyridine protons are influenced by the nitrogen atom's electronegativity and the aromatic ring current. For a related compound, 2-(5-Ethynylthiophen-2-yl)pyridine, the pyridine protons appear at δ 8.60–8.70 (d, 1H, H6), 7.70–7.80 (t, 1H, H4), and 7.30–7.40 (m, 2H, H3/H5). The thiophene protons in the same molecule are observed at δ 7.20–7.30 (d, 1H, H3') and 6.90–7.00 (d, 1H, H4'). The methine proton (-CH(OH)-) would likely appear as a singlet or a multiplet depending on coupling with the hydroxyl proton, and its chemical shift would be influenced by the adjacent aromatic rings and the hydroxyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. For 2-(5-Ethynylthiophen-2-yl)pyridine, the pyridine carbons are found at δ 150.2 (C2), 136.4 (C6), 123.7 (C3/C5), and 121.5 (C4). The thiophene carbons in this molecule resonate at δ 140.1 (C2'), 128.3 (C5'), and 125.6 (C3'/C4'). The carbon of the methanol bridge (-CH(OH)-) in Pyridin-2-yl(thiophen-2-yl)methanol would be expected to have a chemical shift in the range typical for carbons bearing a hydroxyl group and attached to aromatic systems.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Pyridin-2-yl(thiophen-2-yl)methanol

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Pyridine Protons | 7.0 - 8.7 |

| ¹H | Thiophene Protons | 6.9 - 7.5 |

| ¹H | Methine Proton (-CH(OH)-) | ~5.0 - 6.0 |

| ¹H | Hydroxyl Proton (-OH) | Variable |

| ¹³C | Pyridine Carbons | 120 - 155 |

| ¹³C | Thiophene Carbons | 125 - 145 |

| ¹³C | Methine Carbon (-CH(OH)-) | ~60 - 80 |

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the electronic structure of the compound.

The UV-Vis spectrum of Pyridin-2-yl(thiophen-2-yl)methanol is expected to show absorptions arising from π→π* and n→π* electronic transitions within the pyridine and thiophene aromatic systems. The conjugation between the two aromatic rings through the methanol bridge can influence the energy of these transitions. In a study of pyridine in aqueous solution, electronic transitions were investigated, providing a basis for understanding the electronic behavior of the pyridine moiety. researchgate.net Similarly, the electronic absorption of thiophene derivatives has been studied, revealing characteristic absorption bands. For instance, a study on 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline reported intense electronic transitions for n → π* and π → π* at a λ_max of 283 nm in methanol. researchgate.net

The specific λ_max values for Pyridin-2-yl(thiophen-2-yl)methanol will depend on the solvent used, as solvent polarity can affect the energy levels of the electronic states.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. It also provides valuable information about the molecule's structure through the analysis of its fragmentation pattern upon ionization.

For Pyridin-2-yl(thiophen-2-yl)methanol (C₁₀H₉NOS), the expected exact mass of the molecular ion [M]⁺ is 191.0405. The molecular weight is listed as 191.25 g/mol and 191.2472. chemimpex.comriekemetals.com Upon electron ionization, the molecule will fragment in a characteristic manner. Common fragmentation pathways would likely involve the loss of the hydroxyl group, the cleavage of the bond between the methanol carbon and one of the aromatic rings, or the fragmentation of the pyridine or thiophene rings themselves.

For example, in the mass spectrum of a related compound, 2-(5-Ethynylthiophen-2-yl)pyridine, the molecular ion peak is observed at m/z 185. Key fragments include m/z 158 (loss of HCN from the pyridine ring) and m/z 78 (pyridinium ion). Analysis of the fragmentation pattern of Pyridin-2-yl(thiophen-2-yl)methanol would provide confirmatory evidence for its structure.

Crystallographic Analysis and Supramolecular Architectures of Pyridin 2 Yl Thiophen 2 Yl Methanol

Single Crystal X-ray Diffraction Studies of Pyridin-2-yl(thiophen-2-yl)methanol and its Derivatives

While a comprehensive single-crystal X-ray diffraction study for the specific parent compound, pyridin-2-yl(thiophen-2-yl)methanol, is not widely reported in the reviewed literature, extensive analysis has been conducted on closely related analogues and derivatives. These studies are crucial for understanding the structural behavior of the pyridin-yl-methanol framework when paired with an aromatic heterocycle like thiophene (B33073).

A key analogue, phenyl(pyridin-2-yl)methanol (B192787), has been crystallized and its structure determined by single-crystal X-ray diffraction. nih.govresearchgate.net This compound provides a foundational model for the expected crystallographic properties. The structure was solved in an orthorhombic system, space group Pna2₁, revealing a well-defined arrangement of molecules in the unit cell. nih.govresearchgate.net

Similarly, crystal structures for various derivatives, including those with additional functional groups on the pyridine (B92270) or thiophene rings, have been reported. For instance, the structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile reveals that the thiophene ring can exhibit disorder, in this case, a rotation of approximately 180° around the C-C bond linking it to the pyridine ring. researchgate.net Another complex derivative, a silver(I) perchlorate (B79767) complex with 2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine, also shows a flip disorder in one of its thienyl groups. iucr.org These findings suggest that the thiophene moiety in such compounds can be flexible, adopting multiple conformations within the crystal lattice.

Table 1: Crystallographic Data for Phenyl(pyridin-2-yl)methanol nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO |

| Molecular Weight (g/mol) | 185.22 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| V (ų) | 984.27 (19) |

| Z | 4 |

| Temperature (K) | 296 |

Molecular Conformation and Intramolecular Interactions in the Solid State

The three-dimensional shape of pyridin-2-yl(thiophen-2-yl)methanol and its analogues is largely defined by the relative orientation of the two aromatic rings. In the solid state, the pyridine and phenyl rings of phenyl(pyridin-2-yl)methanol are significantly twisted with respect to each other, exhibiting a dihedral angle of 71.42 (10)°. nih.gov This non-planar conformation is a common feature in linked aromatic systems, driven by the need to minimize steric hindrance between ortho-hydrogens on the adjacent rings.

In other derivatives, the dihedral angles vary depending on the substitution pattern. For example, in one ethyl-substituted pyridyl-thiophene derivative, the dihedral angle between the phenyl and pyridine rings is 27.86 (3)°. iucr.org The conformation is also influenced by intramolecular hydrogen bonds. In certain 2-(pyridin-2-yl)imidazole derivatives featuring a hydroxyl group, short intramolecular O-H···N hydrogen bonds are observed, with O···N distances between 2.57 and 2.60 Å, which helps to planarize portions of the molecule. nih.gov In the case of a terthiophene methanol (B129727) derivative, a C–H···O intramolecular hydrogen bond influences the conformation of the thienyl units. nih.gov

Supramolecular Assembly and Crystal Packing Analysis

Hydrogen bonds are a dominant directional force in the crystal packing of these alcohol-containing compounds. In the crystal structure of phenyl(pyridin-2-yl)methanol, the primary interaction is a classic O-H···N hydrogen bond where the hydroxyl group of one molecule donates its hydrogen to the nitrogen atom of the pyridine ring of an adjacent molecule. nih.gov This repeated interaction links the molecules into infinite helical chains that extend along the c-axis direction. nih.gov

In more complex derivatives, a wider variety of hydrogen bonding motifs are observed.

N-H···N Bonds: In derivatives containing amino groups, N-H···N hydrogen bonds can link molecules into dimers, often with an R²₂(12) graph-set motif, which then form chains or more complex three-dimensional networks. researchgate.netnih.gov

O-H···N Bonds: The formation of O-H···N hydrogen bonds is a recurring theme, crucial for forming cyclic arrangements and stabilizing crystal structures. nih.govnih.gov

Sulfur-Involving Bonds: In some thiophene-containing structures, C–H···S interactions are also observed, contributing to the stability of the crystal packing. nih.gov

Aromatic stacking interactions are crucial for the cohesion of the crystal lattice, particularly in stabilizing the packing of the hydrogen-bonded networks.

π-π Interactions: In the crystal packing of a bithiophene derivative substituted with 3- and 4-pyridyl groups, a π-π stacking interaction is observed between the 3-pyridyl subunits, with a distance of 3.5 Å between the ring planes. nih.gov In another thiophene-substituted pyridine, π-π interactions with centroid-centroid separations of 3.899 (8) Å and 3.7938 (12) Å are noted as contributing to crystal cohesion. researchgate.net These interactions involve the partial overlap of the electron-rich π systems of the aromatic rings.

C-H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are also significant. In a derivative of pyridin-2-yl(thiophen-2-yl)methanol, C-H···π interactions connect molecules into layers that are parallel to the (010) plane. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, one can identify the specific atoms involved in close contacts and their relative importance.

For several derivatives of pyridin-2-yl(thiophen-2-yl)methanol, Hirshfeld analysis has provided a detailed breakdown of the intermolecular contacts. researchgate.netiucr.orgnih.gov The analysis consistently shows that H···H contacts account for the largest portion of the Hirshfeld surface, which is typical for organic molecules rich in hydrogen atoms. Other significant interactions include O···H/H···O, C···H/H···C, and N···H/H···N contacts, reflecting the importance of hydrogen bonding and van der Waals forces.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected Derivatives

| Interaction Type | Dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate nih.gov | 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile researchgate.net | Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate iucr.org |

|---|---|---|---|

| H···H | 36.9% | 46.1% | 43.6% |

| O···H / H···O | 31.0% | - | 14.9% |

| C···H / H···C | 18.9% | 17.4% | 15.6% |

| N···H / H···N | 2.6% | 20.4% | 11.2% |

| S···H / H···S | 7.9% | - | - |

Computational Chemistry and Theoretical Investigations of Pyridin 2 Yl Thiophen 2 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT) for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the molecular and electronic properties of Pyridin-2-yl(thiophen-2-yl)methanol. Density Functional Theory (DFT) is a widely employed method for this purpose, with the B3LYP (Becke's three-parameter hybrid exchange functional with Lee–Yang–Parr correlation functional) being a popular choice. ijcce.ac.irirjet.net Calculations are typically performed using extensive basis sets, such as 6-311++G(d,p), to ensure a high level of accuracy. ijcce.ac.irirjet.net

These calculations begin with geometry optimization, a process where the molecule's structure is adjusted to find the lowest energy conformation, which corresponds to its most stable state. For related pyridine-thiophene structures, DFT calculations have been used to determine key bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. researchgate.net For instance, studies on similar heterocyclic systems have shown that the pyridine (B92270) and thiophene (B33073) rings are often not coplanar, a structural feature that significantly influences the molecule's electronic properties. ijcce.ac.ir

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the molecule's excited states and to simulate its electronic absorption spectra (UV-Vis). ijcce.ac.ir By calculating the energies of electronic transitions, TD-DFT can predict the absorption wavelengths, which can then be compared with experimental data measured in various solvents. ijcce.ac.ir This comparison helps validate the computational model and provides a deeper understanding of the electronic transitions occurring within the molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and kinetic stability of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net In studies of analogous compounds like pyridinyl phosphonates, the HOMO-LUMO gap was calculated to be around 3.605 eV, providing a measure of its charge transfer interactions. ijcce.ac.ir

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a more detailed picture of its reactivity profile.

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. It is half the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electron cloud. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Studies

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This analysis provides detailed insights into the electron density distribution and the nature of bonding within Pyridin-2-yl(thiophen-2-yl)methanol.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. ijcce.ac.irirjet.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites susceptible to electrophilic attack. In Pyridin-2-yl(thiophen-2-yl)methanol, these would likely be found around the electronegative nitrogen and oxygen atoms.

Blue regions indicate positive electrostatic potential, electron-poor areas, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydroxyl proton.

Green regions represent neutral or zero potential areas.

The MEP map provides a clear and predictive guide to where the molecule is most likely to interact with other chemical species. irjet.net

Conformational Landscape and Potential Energy Surface (PES) Mapping

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com A Potential Energy Surface (PES) map is a theoretical plot of a molecule's energy as a function of one or more of its geometric parameters, such as dihedral angles. mdpi.com By scanning these dihedral angles and calculating the energy at each step, a PES map can be generated.

The minima on the PES correspond to stable, low-energy conformers, while the peaks represent transition states between these conformers. This analysis reveals the most probable shapes the molecule will adopt and the energy barriers for converting between them. For similar molecules, it has been found that the relative orientation of the aromatic rings can significantly impact the stability and electronic properties. nih.gov Investigating the PES for Pyridin-2-yl(thiophen-2-yl)methanol would elucidate its preferred three-dimensional structure and the dynamics of its internal rotations.

Theoretical Vibrational Analysis and Validation with Experimental Spectroscopic Data

Theoretical vibrational analysis, performed using DFT calculations, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculations yield the frequencies and intensities of the fundamental vibrational modes of the molecule. irjet.net

For a molecule like Pyridin-2-yl(thiophen-2-yl)methanol, the vibrational spectrum contains characteristic bands corresponding to the stretching and bending of its various functional groups. However, calculated vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To correct for this, a scaling factor is typically applied to the computed frequencies to achieve better agreement with experimental data. irjet.net

By comparing the scaled theoretical spectrum with the experimental one, each observed peak can be assigned to a specific molecular motion. mdpi.com This detailed assignment provides a definitive confirmation of the molecule's structure.

Table 2: Typical Vibrational Mode Assignments for Pyridin-2-yl(thiophen-2-yl)methanol

| Wavenumber Range (cm⁻¹) | Assignment | Description of Motion |

|---|---|---|

| 3500 - 3200 | O-H stretch | Stretching of the hydroxyl group bond. |

| 3100 - 3000 | C-H stretch (aromatic) | Stretching of C-H bonds on the pyridine and thiophene rings. |

| 2950 - 2850 | C-H stretch (aliphatic) | Stretching of C-H bonds on the methanol (B129727) carbon. |

| 1600 - 1450 | C=C and C=N stretch | Ring stretching vibrations within the pyridine and thiophene rings. |

| 1260 - 1000 | C-O stretch | Stretching of the carbon-oxygen bond of the alcohol. |

| ~850 - 700 | C-H out-of-plane bend | Bending of aromatic C-H bonds out of the plane of the rings. |

| ~700 - 600 | C-S stretch | Stretching of the carbon-sulfur bonds in the thiophene ring. |

Note: These are general ranges and the exact positions would be determined by specific calculations.

Coordination Chemistry of Pyridin 2 Yl Thiophen 2 Yl Methanol As a Ligand

Design Principles for Pyridine-Alkoxide Ligands in Transition Metal Chemistry

Pyridine-alkoxide ligands, often abbreviated as "pyalk," are a prominent class of chelating agents in transition metal chemistry, valued for their strong coordination ability and electronic tunability. nih.govresearchgate.net The design of these ligands is centered around the synergistic interplay between the pyridine (B92270) nitrogen and the alkoxide oxygen, which allows for fine-tuning of the steric and electronic environment around a metal center. nih.govresearchgate.net

The pyridine nitrogen typically functions as an L-type ligand, donating a lone pair of electrons to the metal without affecting its oxidation state. nih.gov In contrast, the deprotonated alkoxide oxygen acts as an X-type ligand, contributing electron density while also balancing the charge of the metal cation. nih.gov This dual-donor behavior is crucial for modulating the electronic properties of the resulting metal complex. The strong σ- and π-donating capacity of the alkoxide group, in particular, is highly effective at stabilizing metal centers in unusually high oxidation states, a critical feature for developing potent oxidation catalysts. nih.gov

Furthermore, the structural framework of pyridine-alkoxide ligands offers significant steric control. By introducing bulky substituents on the pyridine ring or at the alcohol carbon, chemists can systematically alter the ligand's steric profile. psu.ru This modification can influence the coordination geometry of the metal complex, prevent undesirable dimerization, and enhance catalytic selectivity. psu.ru For instance, gem-dimethyl substitution at the benzylic position has been employed to increase resistance to ligand degradation during oxidative catalysis. nih.gov

The versatility of these ligands is also evident in their ability to be extended into polydentate forms, allowing for the formation of stable polynuclear metal clusters. mdpi.com By linking multiple pyridine-alkoxide units, ligands with higher denticity can be synthesized, which are more effective at binding first-row transition metals and forming stable alkoxo-bridged structures. mdpi.com This strategic design has led to the development of highly active and robust catalysts for a variety of transformations, most notably water oxidation, a key process in artificial photosynthesis. nih.govresearchgate.netnih.gov The principles guiding the design of these ligands are therefore essential for the advancement of sustainable chemical technologies. researchgate.net

Synthesis and Structural Characterization of Metal Complexes of Pyridin-2-yl(thiophen-2-yl)methanol

A review of the scientific literature indicates that the synthesis and detailed structural characterization of metal complexes specifically involving Pyridin-2-yl(thiophen-2-yl)methanol as a ligand are not extensively documented. While the individual components—pyridine and thiophene (B33073) derivatives—are common in coordination chemistry, and the principles of pyridine-alkoxide chelation are well-established, specific data for the title compound's complexes are sparse.

Complexes with First-Row Transition Metals (e.g., Copper(II), Manganese(II/III), Nickel(II), Cobalt(II), Zinc(II))

Complexes with Precious Metals (e.g., Palladium(II))

Similarly, there is a lack of specific reports on the synthesis and structural characterization of palladium(II) complexes with Pyridin-2-yl(thiophen-2-yl)methanol in the reviewed scientific literature. Palladium(II) commonly forms square planar complexes, and it is conceivable that this ligand could coordinate in a bidentate N,O-fashion. However, no definitive structural studies have been published to confirm this or to detail the resulting complex's geometry and properties.

Catalytic Applications of Pyridin 2 Yl Thiophen 2 Yl Methanol Derived Systems

Electrocatalytic Transformations

While the direct application of Pyridin-2-yl(thiophen-2-yl)methanol in electrocatalytic methane (B114726) partial oxidation and carbon dioxide hydrogenation remains a nascent area of investigation, the broader class of pyridine- and thiophene-containing ligands has shown promise in these critical transformations. Research into related systems provides a foundational understanding of the potential roles that derivatives of Pyridin-2-yl(thiophen-2-yl)methanol could play.

For instance, manganese-based catalysts employing ligands with pyridyl groups have been investigated for the oxidation of various organic substrates. researchgate.net These studies suggest that the pyridine (B92270) motif is crucial for catalytic activity. In the presence of a manganese source and an oxidant like hydrogen peroxide, some pyridyl-containing ligands have been observed to decompose in situ to pyridine-2-carboxylic acid, which then forms the active catalytic species. researchgate.net This highlights a potential pathway where Pyridin-2-yl(thiophen-2-yl)methanol could act as a precursor to a catalytically active species under oxidative conditions.

In the realm of carbon dioxide hydrogenation, the focus has been on designing molecular catalysts that can efficiently convert CO2 into valuable products like methanol (B129727). Mechanistic studies on Cu/ZnO/Al2O3 catalysts have shown that CO2 hydrogenation can proceed through a formate (B1220265) intermediate. nih.gov The design of ligands that can stabilize metal centers and facilitate the necessary hydride transfer steps is paramount. The nitrogen and sulfur donors in Pyridin-2-yl(thiophen-2-yl)methanol could potentially coordinate to a metal center, influencing its electronic properties and reactivity towards CO2.

Although specific data tables for the electrocatalytic performance of Pyridin-2-yl(thiophen-2-yl)methanol -derived systems are not yet available in the literature, the performance of related pyridine-based systems in other electrocatalytic reactions offers a glimpse into their potential. For example, in the context of the Henry reaction, metal complexes with 5-amino-O-ethyl pyridine-2-carboximidate ligands have demonstrated good catalytic effects. riekemetals.com

Role of Pyridin-2-yl(thiophen-2-yl)methanol as a Ligand in Homogeneous and Heterogeneous Catalysis

The versatility of Pyridin-2-yl(thiophen-2-yl)methanol as a ligand stems from the presence of both a pyridine and a thiophene (B33073) ring, as well as a hydroxyl group. These functionalities allow for various modes of coordination to a metal center, making it an attractive candidate for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , the ligand can dissolve in the reaction medium along with the metal precursor, creating a well-defined active site. The synthesis of metal complexes with ligands containing pyridine and thiophene moieties is an active area of research. For example, silver(I) complexes with 2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine have been synthesized and structurally characterized, demonstrating the coordinating ability of such hybrid ligands. iucr.org The electronic properties of the pyridine ring and the potential for hemilability of the thiophene sulfur atom can be tuned to influence the catalytic activity.

For heterogeneous catalysis , the ligand or its metal complex can be immobilized on a solid support. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. While specific examples of supported catalysts derived from Pyridin-2-yl(thiophen-2-yl)methanol are not extensively documented, the principles of their design can be inferred from related work. For instance, the synthesis of pyridine derivatives on magnetic nanoparticles has been explored to create recoverable catalysts. matrix-fine-chemicals.com

The catalytic activity of such systems would be highly dependent on the nature of the metal center and the specific reaction conditions. The table below outlines potential catalytic applications based on the known reactivity of related pyridine-thiophene systems.

| Catalytic Reaction | Metal Center | Ligand System | Potential Role of Pyridin-2-yl(thiophen-2-yl)methanol |

| Oxidation of Alkenes and Alcohols | Manganese | Pyridyl-based ligands | Precursor to active catalytic species |

| C-C Coupling Reactions | Palladium | Pyridine-thiophene Schiff bases | Bidentate ligand to stabilize the metal center |

| Hydrogenation Reactions | Lanthanides | Bis(pentamethylcyclopentadienyl) | Ancillary ligand to tune reactivity |

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is crucial for the rational design of more efficient catalysts. While detailed mechanistic studies specifically involving Pyridin-2-yl(thiophen-2-yl)methanol are scarce, insights can be drawn from investigations of related catalytic systems.

A key aspect of the catalytic cycle is the coordination of the substrate to the metal center, followed by one or more transformation steps and subsequent product release. The ligand plays a critical role in each of these steps. For instance, in oxidation catalysis, the ligand can influence the redox potential of the metal center and stabilize high-valent intermediates. Studies on manganese complexes with pyridyl-based ligands suggest that ligand decomposition can be a crucial step leading to the formation of the true catalyst. researchgate.net

In hydrogenation reactions, the mechanism often involves the activation of H2 by the metal complex and subsequent transfer of hydride to the substrate. Mechanistic studies of olefin hydrogenation catalyzed by organolanthanide complexes have revealed that the catalytic cycle must proceed with remarkably low activation energies. northwestern.edu The steric and electronic properties of the ligands surrounding the metal center are critical in facilitating these steps.

A plausible, albeit hypothetical, catalytic cycle for an oxidation reaction catalyzed by a metal complex of Pyridin-2-yl(thiophen-2-yl)methanol might involve the following steps:

Coordination of the ligand to the metal center.

Activation of an oxidant (e.g., H2O2) to form a high-valent metal-oxo species.

Coordination of the substrate to the activated metal center.

Oxygen atom transfer from the metal-oxo species to the substrate.

Release of the oxidized product and regeneration of the catalyst.

Further research, including kinetic studies, spectroscopic analysis of intermediates, and computational modeling, is necessary to elucidate the precise mechanistic details of catalytic systems derived from Pyridin-2-yl(thiophen-2-yl)methanol .

Chemical Transformations and Advanced Derivatives of Pyridin 2 Yl Thiophen 2 Yl Methanol

Functionalization and Derivatization at the Methanol (B129727) Hydroxyl Group

The secondary hydroxyl group in pyridin-2-yl(thiophen-2-yl)methanol is a prime site for functionalization, enabling the synthesis of a variety of derivatives through established and novel chemical methodologies.

Etherification and Esterification: The hydroxyl group can readily undergo etherification to form ethers or esterification to yield corresponding esters. These reactions are typically carried out under standard conditions. For instance, etherification can be achieved by deprotonation with a suitable base followed by reaction with an alkyl halide. Esterification can be accomplished using an acyl chloride or a carboxylic acid in the presence of a coupling agent.

Oxidation to the Ketone: The secondary alcohol can be oxidized to the corresponding ketone, pyridin-2-yl(thiophen-2-yl)methanone. This transformation is a key step in the synthesis of many biologically active compounds. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and reaction conditions. For instance, mild oxidizing agents are preferred to avoid over-oxidation or side reactions on the sensitive heterocyclic rings. A Chinese patent describes the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives to the corresponding chiral alcohols, highlighting the importance of the ketone intermediate. bldpharm.com

Table 1: Representative Functionalization Reactions at the Methanol Hydroxyl Group

| Entry | Reactant | Reagent and Conditions | Product | Yield (%) |

| 1 | Pyridin-2-yl(thiophen-2-yl)methanol | NaH, CH₃I, THF | Pyridin-2-yl(thiophen-2-yl)methoxymethane | Not Reported |

| 2 | Pyridin-2-yl(thiophen-2-yl)methanol | Acetyl chloride, Pyridine (B92270), DCM | Pyridin-2-yl(thiophen-2-yl)methyl acetate | Not Reported |

| 3 | Pyridin-2-yl(thiophen-2-yl)methanol | MnO₂, Dichloromethane | Pyridin-2-yl(thiophen-2-yl)methanone | High |

| 4 | Pyridin-2-yl-methanol | Ag₂O, 2-iodopropane, dioxane | Isopropyl picolinate | Good |

Note: The yields for the specific substrate Pyridin-2-yl(thiophen-2-yl)methanol are not explicitly reported in the literature and are represented here based on general methodologies for similar substrates. researchgate.net

Regioselective Modifications of the Pyridine Ring Moiety

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack and can be functionalized through various modern cross-coupling methodologies. The directing effect of the nitrogen atom and the substituent at the 2-position influences the regioselectivity of these transformations.

C-H Activation and Arylation: Direct C-H functionalization of pyridines represents a powerful and atom-economical approach to introduce new substituents. rsc.orgbeilstein-journals.org Palladium-catalyzed C-H arylation can be directed to specific positions of the pyridine ring. nih.govnih.gov For instance, the use of a transient activator can facilitate the diarylation of pyridines at the 2- and 6-positions. nih.gov While specific examples with pyridin-2-yl(thiophen-2-yl)methanol are scarce, the general methodologies suggest that C-H activation could be a viable strategy for its derivatization.

Cross-Coupling Reactions: For pre-functionalized pyridines, such as halopyridines, transition metal-catalyzed cross-coupling reactions are extensively used to form carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This palladium-catalyzed reaction between a halopyridine and a boronic acid is a versatile method for introducing aryl or heteroaryl groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a halopyridine with an amine in the presence of a palladium catalyst. nih.gov This is particularly useful for synthesizing aminopyridine derivatives.

Table 2: Representative Regioselective Modifications of the Pyridine Ring

| Entry | Substrate Type | Reaction | Reagents and Conditions | Product Type |

| 1 | Pyridine | C-H Arylation | Pd(OAc)₂, Ligand, Aryl halide, Base | Aryl-substituted pyridine |

| 2 | 2-Bromopyridine (B144113) derivative | Suzuki Coupling | Pd catalyst, Boronic acid, Base | 2-Arylpyridine derivative |

| 3 | 2-Bromopyridine derivative | Buchwald-Hartwig Amination | Pd catalyst, Amine, Base | 2-Aminopyridine derivative |

Regioselective Modifications of the Thiophene (B33073) Ring Moiety

The electron-rich nature of the thiophene ring makes it prone to electrophilic substitution reactions. The position of substitution is influenced by the existing substituent at the 2-position.

Electrophilic Substitution: The thiophene ring readily undergoes electrophilic aromatic substitution, such as halogenation, nitration, and acylation. mdpi.com The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene (B151609). beilstein-journals.org The substitution typically occurs at the C5 position (α-position) due to the directing effect of the substituent at C2.

Metalation and Cross-Coupling: The thiophene ring can be metalated, for example, through lithiation, to generate a nucleophilic species that can then react with various electrophiles. Furthermore, halo-substituted thiophenes can participate in cross-coupling reactions.

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples a terminal alkyne with a halothiophene, providing a route to alkynyl-substituted thiophenes. nih.govresearchgate.net

Table 3: Representative Regioselective Modifications of the Thiophene Ring

| Entry | Substrate Type | Reaction | Reagents and Conditions | Product Type |

| 1 | Thiophene derivative | Electrophilic Bromination | NBS, Acetic acid | Bromo-substituted thiophene |

| 2 | 2-Halothiophene derivative | Sonogashira Coupling | Pd/Cu catalyst, Alkyne, Base | 2-Alkynylthiophene derivative |

Synthesis and Chemical Reactivity of Hybrid Heterocyclic Architectures Incorporating Pyridin-2-yl(thiophen-2-yl)methanol Scaffolds

The pyridin-2-yl(thiophen-2-yl)methanol scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These hybrid architectures often exhibit unique chemical and biological properties.

Thieno[2,3-b]pyridines and Related Systems: The synthesis of fused systems like thienopyridines can be achieved through multi-step reaction sequences starting from precursors related to pyridin-2-yl(thiophen-2-yl)methanol. For example, the synthesis of 5-pyridin-2-yl-thieno[3,2-b]pyridine and 6-pyridin-2-yl-thieno[2,3-b]pyridine has been reported, showcasing the construction of these fused architectures. diva-portal.orgresearchgate.net These syntheses often involve cyclization reactions of appropriately functionalized pyridine and thiophene precursors. Research has also been conducted on the synthesis of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives. koreascience.kr

Triazole Derivatives: The functional groups on the pyridin-2-yl(thiophen-2-yl)methanol scaffold can be elaborated to incorporate other heterocyclic rings, such as triazoles. For instance, a Schiff base derived from 6-(thiophen-3-yl)picolinaldehyde can be reacted with 3-amino-1H-1,2,4-triazole to form a new hybrid compound. diva-portal.org The synthesis of various triazole derivatives from different heterocyclic precursors is a well-established field. nih.govmdpi.com

Table 4: Examples of Hybrid Heterocyclic Architectures

| Starting Material Type | Reaction Sequence | Resulting Hybrid Architecture |

| Functionalized Thiophene and Pyridine Precursors | Multi-step synthesis including cyclization | Thieno[2,3-b]pyridine |

| 6-(Thiophen-3-yl)picolinaldehyde and 3-Amino-1H-1,2,4-triazole | Condensation and cyclization | Pyridinyl-thiophenyl-triazole |

Structure-Reactivity Relationships in Pyridin-2-yl(thiophen-2-yl)methanol Derivatives

The chemical reactivity of derivatives of pyridin-2-yl(thiophen-2-yl)methanol is intrinsically linked to their molecular structure. The interplay of electronic effects, steric hindrance, and the nature of substituents on both the pyridine and thiophene rings, as well as on the methanol bridge, governs the outcome of chemical transformations.

Electronic Effects: The electron-withdrawing nature of the pyridine ring and the electron-donating character of the thiophene ring create a unique electronic environment. Substituents that further modulate the electron density of these rings will significantly impact their reactivity towards electrophiles and nucleophiles. For example, electron-donating groups on the thiophene ring would enhance its reactivity towards electrophilic substitution, while electron-withdrawing groups on the pyridine ring would make it more susceptible to nucleophilic attack.

Steric Effects: The steric bulk of substituents on the heterocyclic rings or at the carbinol center can influence the accessibility of reactive sites and may dictate the regioselectivity of certain reactions. For instance, bulky groups adjacent to a potential reaction site may hinder the approach of reagents.

In the context of medicinal chemistry, these structure-reactivity relationships are a component of the broader structure-activity relationship (SAR). The introduction of different functional groups and the modification of the core scaffold can lead to derivatives with altered biological activities. mdpi.comresearchgate.netresearchgate.netresearchgate.net For example, the antiproliferative activity of pyridine derivatives has been shown to be influenced by the presence and position of specific functional groups. Similarly, the thiophene moiety is recognized as a privileged scaffold in drug discovery. mdpi.com

Potential in Advanced Functional Materials Chemical Aspects

Precursors for Advanced Organic Materials (Design and Synthesis)

Pyridin-2-yl(thiophen-2-yl)methanol serves as a versatile precursor for a variety of advanced functional materials, primarily due to its reactive hydroxyl group and the inherent electronic properties of its heterocyclic systems. The design of materials derived from this compound often leverages the combination of the electron-deficient pyridine (B92270) ring and the electron-rich thiophene (B33073) ring, a common strategy in creating donor-acceptor systems for optoelectronic applications. researchgate.net

The synthesis of advanced materials from this precursor can follow several pathways:

Polymerization: The hydroxyl group can be modified or used as an initiation site for polymerization reactions. Furthermore, the core structure is representative of monomers used to synthesize conjugated polymers. For instance, polymers based on thiophene and pyridine rings have been synthesized both chemically and electrochemically, yielding materials with low bandgaps that exhibit both p- and n-type doping, making them suitable for electronic devices. researchgate.net The synthesis often involves coupling reactions, such as Suzuki or Stille coupling, after converting the hydroxyl group to a more reactive species like a halide.

Derivatization for Functional Molecules: The molecule can be derivatized to create more complex structures with specific functionalities. For example, similar structures are used as a basis for designing and synthesizing novel compounds with applications ranging from medicinal chemistry to materials science. nih.govnih.gov The synthetic strategy often involves the modification of the core structure to tune its electronic, optical, or biological properties. For example, chalcones derived from thiophene-2-carboxaldehyde are used as intermediates to synthesize novel pyridine and pyrazole derivatives. nih.gov

Ligands for Coordination Complexes: The pyridine nitrogen atom makes the molecule an excellent ligand for coordinating with metal ions. This allows for the synthesis of discrete organometallic complexes or extended coordination polymers. academie-sciences.frnih.gov These materials can have interesting magnetic, catalytic, or photophysical properties.

The table below summarizes potential advanced materials that can be designed using Pyridin-2-yl(thiophen-2-yl)methanol as a foundational structure.

| Material Type | Synthetic Approach | Key Functional Moieties | Potential Application |

| Conjugated Polymers | Oxidative polymerization, Cross-coupling reactions (e.g., Suzuki, Stille) | Pyridine ring, Thiophene ring | Organic photovoltaics (OPVs), Organic light-emitting diodes (OLEDs), Organic field-effect transistors (OFETs) researchgate.netmdpi.com |

| Coordination Polymers | Self-assembly with metal ions | Pyridine nitrogen, Hydroxyl oxygen | Gas storage, Catalysis, Sensing nih.govmdpi.com |

| Functional Dyes | Derivatization via esterification or etherification of the hydroxyl group | Extended π-conjugated system | Dye-sensitized solar cells (DSSCs), Fluorescent probes researchgate.net |

| Multitarget Agents | Synthetic modification of the core structure | Thiophene and Pyridine rings | Anticancer agents, Fungicides nih.govmdpi.com |

Application in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. Pyridin-2-yl(thiophen-2-yl)methanol is well-suited for constructing such systems due to its capacity for multiple, specific non-covalent interactions.

The key interactions driving the self-assembly of this molecule and its derivatives are:

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of highly ordered, directional assemblies. nih.govnih.gov For instance, O-H···N hydrogen bonds are crucial in forming two-dimensional layer structures in similar pyridine-containing molecules. nih.gov This interaction can direct the formation of chains, sheets, or more complex three-dimensional networks. mdpi.comedepositireland.ie

Metal Coordination: As mentioned, the pyridine nitrogen can coordinate with metal ions. This interaction is a powerful tool in supramolecular chemistry for driving the assembly of well-defined, rigid structures such as coordination polymers and metal-organic frameworks (MOFs). mdpi.comdcu.ienih.gov The directionality and strength of metal-ligand bonds allow for a high degree of control over the final architecture of the self-assembled system. nih.gov The zinc(II) complexes of similar porphyrins substituted with a pyridinyl moiety, for example, are known to form coordination polymers. academie-sciences.fr

These non-covalent forces can act cooperatively to direct the self-assembly of Pyridin-2-yl(thiophen-2-yl)methanol into complex and functional supramolecular structures. The interplay between hydrogen bonding, π-π stacking, and metal coordination allows for the rational design of materials with tailored topologies and properties.

The following table details the non-covalent interactions that govern the supramolecular assembly of Pyridin-2-yl(thiophen-2-yl)methanol.

| Interaction Type | Interacting Groups | Resulting Supramolecular Structure | Significance |

| Hydrogen Bonding | Hydroxyl group (donor) and Pyridine nitrogen (acceptor) | Chains, 2D layers, 3D networks nih.gov | Provides directionality and strength to the assembly. nih.gov |

| π-π Stacking | Aromatic faces of Pyridine and Thiophene rings | Stacked columnar or layered arrays | Stabilizes the crystal packing and facilitates charge transport. researchgate.netrsc.org |

| Metal Coordination | Pyridine nitrogen (and potentially Hydroxyl oxygen) with metal ions | Discrete complexes, 1D/2D/3D coordination polymers, MOFs nih.govmdpi.com | Offers a high degree of control over the geometry and rigidity of the final structure. nih.gov |

| Weak Hydrogen Bonding | C-H groups of the rings (donors) with O/N/S atoms or π-systems (acceptors) | Fine-tunes the molecular packing | Contributes to the overall stability of the supramolecular architecture. nih.gov |

By harnessing these principles, researchers can use Pyridin-2-yl(thiophen-2-yl)methanol as a fundamental component to build novel self-assembled systems for applications in electronics, sensing, and catalysis.

Conclusion and Future Research Directions

Summary of Key Research Findings on Pyridin-2-yl(thiophen-2-yl)methanol

Detailed research focused exclusively on Pyridin-2-yl(thiophen-2-yl)methanol is not abundant in publicly available literature. However, by examining studies on its isomers and closely related derivatives, we can infer potential areas of interest and summarize key research trends.

The synthesis of related structures, such as (3-Pyridyl)-thiophen-2-yl-methanol, is documented, highlighting its role as a versatile building block in organic synthesis and medicinal chemistry. chemimpex.com The presence of both the electron-deficient pyridine (B92270) ring and the electron-rich thiophene (B33073) ring imparts unique electronic properties, making these compounds valuable precursors for more complex molecules. chemimpex.com This structural motif has been explored for its potential in the development of novel therapeutic agents and advanced organic electronic materials. chemimpex.com

Derivatives of pyridinyl methanol (B129727) have been investigated as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), suggesting a potential role in pain sensation and inflammation. nih.gov Furthermore, the broader class of pyridine and thiophene derivatives has been the subject of extensive research in medicinal chemistry, showing a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.orgresearchgate.netnih.gov For instance, certain pyridine-thiophene hybrids have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are prominent targets in cancer therapy.

In the realm of materials science, the combination of pyridine and thiophene moieties is of interest for creating conductive polymers and other advanced materials. chemimpex.com The coordination chemistry of similar ligands with transition metals has also been an active area of research, with applications in catalysis and the development of novel materials with interesting photophysical properties. wikipedia.org

Outlook on Emerging Research Avenues in Pyridyl-Thiophenyl Methanol Chemistry

The future of research into Pyridin-2-yl(thiophen-2-yl)methanol and its chemical relatives is poised for significant advancements, branching into several promising directions.

Medicinal Chemistry and Drug Discovery: A primary avenue for future research will be the systematic biological evaluation of Pyridin-2-yl(thiophen-2-yl)methanol itself. Drawing parallels from its derivatives, it is conceivable that this compound could exhibit interesting pharmacological activities. Future studies should focus on:

Screening for Anticancer Activity: Given that various pyridine and thiophene derivatives have shown cytotoxicity against cancer cell lines, a thorough investigation into the antiproliferative effects of Pyridin-2-yl(thiophen-2-yl)methanol against a panel of cancer cells is warranted. researchgate.netnih.govresearchgate.net

Antimicrobial and Anti-inflammatory Assays: The documented antimicrobial and anti-inflammatory properties of related compounds suggest that the title compound could be a candidate for developing new antibiotics or anti-inflammatory drugs. semanticscholar.org

Neurological Applications: The role of pyridinyl methanol derivatives as TRPV3 antagonists opens the door to exploring the potential of Pyridin-2-yl(thiophen-2-yl)methanol in treating neuropathic pain and other neurological disorders. nih.gov

Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring, along with the hydroxyl group of the methanol bridge, make Pyridin-2-yl(thiophen-2-yl)methanol an excellent candidate as a multidentate ligand for a variety of metal ions. wikipedia.org Future research in this area could involve:

Synthesis and Characterization of Metal Complexes: The synthesis of novel coordination complexes with transition metals could lead to materials with unique magnetic, optical, or catalytic properties.

Catalytic Applications: Investigating the catalytic activity of these new metal complexes in various organic transformations could unveil efficient and selective catalysts for industrial applications.

Materials Science: The inherent electronic properties of the pyridine and thiophene rings suggest that Pyridin-2-yl(thiophen-2-yl)methanol could serve as a monomer or a key building block for the synthesis of novel organic materials. chemimpex.com Future work could focus on:

Development of Organic Semiconductors: Polymerization or incorporation into larger conjugated systems could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Corrosion Inhibition: The presence of heteroatoms and aromatic rings often imparts corrosion-inhibiting properties. Research into the effectiveness of Pyridin-2-yl(thiophen-2-yl)methanol as a corrosion inhibitor for various metals and alloys could be a fruitful area of investigation.

Computational and Theoretical Studies: To complement experimental work, theoretical studies can provide valuable insights into the structure-activity relationships of Pyridin-2-yl(thiophen-2-yl)methanol and its derivatives. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and potential interaction mechanisms with biological targets or metal surfaces.

Q & A

Q. What are the most efficient synthetic routes for Pyridin-2-yl(thiophen-2-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a two-step approach:

- Step 1: Condensation of pyridin-2-yl and thiophen-2-yl precursors. For example, thiophene derivatives can undergo nucleophilic substitution or coupling reactions with pyridine-based intermediates.

- Step 2: Reduction of the resulting ketone intermediate to the alcohol using sodium borohydride (NaBH₄) in methanol or ethanol .

Optimization: - Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Monitor reaction progress via TLC or HPLC.

- For enantioselective synthesis, employ biocatalysts like Leuconostoc pseudomesenteroides N13, which achieves high enantiomeric excess (ee) under optimized bioreduction conditions .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing Pyridin-2-yl(thiophen-2-yl)methanol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography:

- Mass Spectrometry (MS):

Q. How can researchers ensure the purity of Pyridin-2-yl(thiophen-2-yl)methanol during synthesis and isolation?

Methodological Answer:

- Chromatographic Techniques:

- Recrystallization:

- Use methanol or ethanol as recrystallization solvents to remove unreacted starting materials .

- Analytical Validation:

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of Pyridin-2-yl(thiophen-2-yl)methanol in asymmetric synthesis?

Methodological Answer:

- Biocatalytic Reduction:

- Chiral Chromatography:

- Circular Dichroism (CD):

- Validate enantiomeric purity by comparing experimental CD spectra with DFT-predicted electronic transitions .

Q. How can computational chemistry methods like DFT enhance the understanding of Pyridin-2-yl(thiophen-2-yl)methanol’s electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites. Compare with cyclic voltammetry data to validate electrochemical properties .

- Molecular Dynamics (MD):

- Simulate solvent interactions to optimize reaction conditions for synthesis or catalysis.

- Docking Studies:

Q. What experimental approaches are used to analyze the electrochemical behavior of Pyridin-2-yl(thiophen-2-yl)methanol derivatives?

Methodological Answer:

- Cyclic Voltammetry (CV):

- Perform CV in acetonitrile or DMF with tetrabutylammonium hexafluorophosphate as the supporting electrolyte. Identify reversible oxidation/reduction peaks linked to the thiophene sulfur and pyridine nitrogen .

- Controlled-Potential Electrolysis:

- Isolate electrogenerated intermediates (e.g., radical cations) for further characterization.

- Spectroelectrochemistry:

- Couple electrochemical cells with UV-Vis or EPR spectroscopy to monitor real-time changes during redox reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.